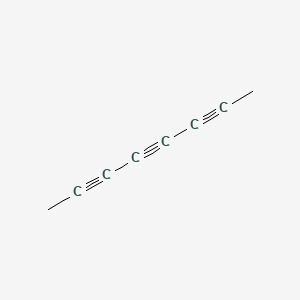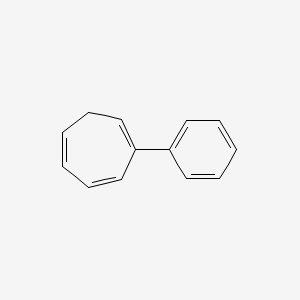
2-Phenylcyclohepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds and a phenyl group attached to one of the carbon atoms in the ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclohepta-1,3,5-triene can be achieved through the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For example, the reaction of benzene with diazomethane, methyldiazoacetate, or 1-diazo-3-phenylpropan-2-one in the presence of rhodium trifluoroacetate as a catalyst has been reported . The reaction conditions typically involve the use of a solvent such as benzene and a catalyst to facilitate the formation of the cycloheptatriene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions: 2-Phenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the cycloheptatriene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
科学的研究の応用
2-Phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a building block for drug development.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-Phenylcyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound can undergo valence isomerization, where it converts between different isomeric forms, affecting its reactivity and interactions with other molecules . This isomerization can influence the compound’s stability and its ability to participate in further chemical reactions.
類似化合物との比較
Cyclohepta-1,3,5-triene: The parent compound without the phenyl group.
Bicyclo[4.1.0]hepta-2,4-diene: A valence isomer of cyclohepta-1,3,5-triene.
Oxepine, Thiepine, 1H-Azepine: Heterocyclic analogues with oxygen, sulfur, or nitrogen atoms in the ring.
Uniqueness: 2-Phenylcyclohepta-1,3,5-triene is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to its parent compound, cyclohepta-1,3,5-triene. The phenyl group also enhances its potential for substitution reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
1541-15-7 |
|---|---|
分子式 |
C13H12 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H12/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h1-4,6-11H,5H2 |
InChIキー |
AORFBBZXXVSJTI-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=CC(=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)
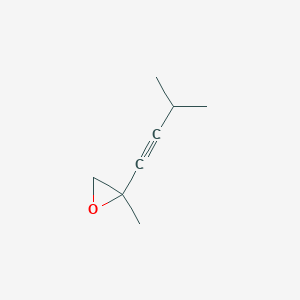

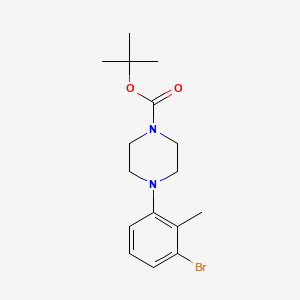
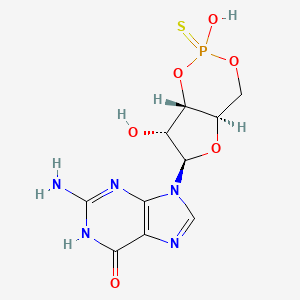
![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
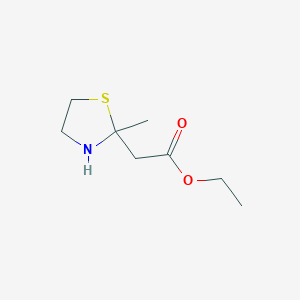
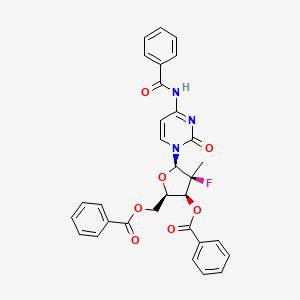
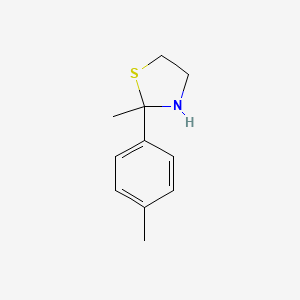
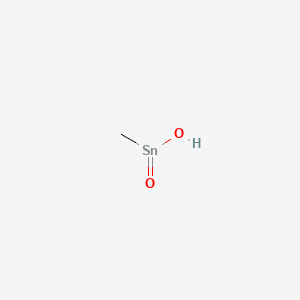
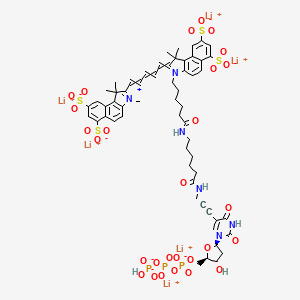
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
